molecular formula C26H22N2O5 B7705034 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7705034
M. Wt: 442.5 g/mol
InChI Key: DSAYLKWDCRCNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as BEMQ, is a quinoxaline derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including in vitro and in vivo experiments. In

Mechanism of Action

The mechanism of action of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit the activation of NF-κB by suppressing the phosphorylation of IκBα. It also inhibits the phosphorylation of ERK, JNK, and p38 MAPK, which are key regulators of the MAPK pathway. These inhibitory effects ultimately lead to the suppression of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its broad range of potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties, as well as neuroprotective effects. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications in various disease models.

Synthesis Methods

The synthesis of 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of ethyl 7-chloro-2-oxo-2,3-dihydroquinoxaline-3-carboxylate with 3-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with benzoyl chloride and sodium ethoxide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has also been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. Additionally, 2-benzoyl-7-ethoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied for its potential use in the treatment of diabetes and metabolic disorders.

properties

IUPAC Name

(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-3-32-20-12-13-21-23(15-20)28(31)24(25(29)18-9-5-4-6-10-18)22(27-21)16-33-26(30)19-11-7-8-17(2)14-19/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAYLKWDCRCNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.